Decacarbonyldimanganese (CAS 10170-69-1) is a homoleptic, zero-valent dinuclear metal carbonyl characterized by a photochemically and thermally cleavable Mn-Mn bond. As a volatile, yellow crystalline solid, it is highly soluble in organic solvents and sublimes readily under vacuum, making it an excellent precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD). In synthetic and materials chemistry, Mn2(CO)10 serves as a highly efficient visible-light photoinitiator for controlled radical polymerizations and as a stable, earth-abundant pre-catalyst for hydrosilylation and hydrogen autotransfer reactions. Its combination of low-temperature volatility, zero oxidation state, and specific photochemical reactivity makes it a critical procurement choice for advanced thin-film manufacturing and precision polymer synthesis[1].
Substituting Mn2(CO)10 with common manganese(II) salts, such as Mn(acac)2 or MnCl2, fundamentally alters process viability in both vapor deposition and catalysis. Generic Mn(II) precursors lack the high vapor pressure required for low-temperature ALD and require aggressive reducing agents to access the low-valent states necessary for catalytic cycles. Furthermore, while other metal carbonyls like Re2(CO)10 or Mo(CO)6 share structural similarities, they require high-energy UV irradiation to undergo homolytic bond cleavage. Mn2(CO)10 uniquely cleaves under mild visible light (400–500 nm), allowing for ambient-temperature photoinitiation without degrading sensitive functional groups. Finally, compared to liquid precursors like methylcyclopentadienyl manganese tricarbonyl (MMT), solid Mn2(CO)10 offers significantly safer and more reproducible handling in benchtop and scale-up environments[1].
For semiconductor and thin-film applications, precursor volatility and decomposition temperature are critical. Mn2(CO)10 enables self-limiting submonolayer deposition of manganese on SiO2 at exceptionally low temperatures of 445–465 K (172–192 °C). In combination with ozone, it allows for the growth of crystalline α-Mn2O3 films at 60–100 °C. In contrast, standard precursors like Mn(acac)2 typically require deposition temperatures exceeding 250 °C and are prone to leaving carbon and oxygen impurities due to incomplete ligand removal [1].
| Evidence Dimension | ALD self-limiting deposition temperature window |
| Target Compound Data | 445–465 K (172–192 °C) for Mn2(CO)10 |
| Comparator Or Baseline | >250 °C for Mn(acac)2 |
| Quantified Difference | ~80 °C reduction in minimum deposition temperature |
| Conditions | ALD reactor on native SiO2/Si(100) substrates |
Procuring Mn2(CO)10 allows manufacturers to deposit high-quality manganese oxide or silicate films on temperature-sensitive substrates without thermal degradation.
In precision polymer synthesis, the energy required to generate initiating radicals dictates the compatibility of the process with sensitive monomers. Mn2(CO)10 undergoes homolytic cleavage of its Mn-Mn bond under visible light (400–500 nm) to generate reactive Mn(CO)5 radicals, successfully initiating Atom Transfer Radical Polymerization (ATRP) at ambient temperatures. When evaluated against heavier congeners like Re2(CO)10 or Mo(CO)6, which require harsh UV light or thermal activation (>60 °C), Mn2(CO)10 provides superior temporal control (on/off light response) and prevents UV-induced side reactions[1].
| Evidence Dimension | Activation wavelength for homolytic bond cleavage |
| Target Compound Data | 400–500 nm (Visible light) for Mn2(CO)10 |
| Comparator Or Baseline | <350 nm (UV light) or >60 °C thermal activation for Re2(CO)10 and Mo(CO)6 |
| Quantified Difference | Shift from UV to visible spectrum, enabling room-temperature processing |
| Conditions | Photochemical ATRP of vinyl monomers |
Enables energy-efficient, room-temperature polymer manufacturing while preserving UV-sensitive functional groups in complex macromolecular architectures.
For large-scale pharmaceutical synthesis, replacing precious metal catalysts with earth-abundant alternatives is a major procurement goal. In the synthesis of complex pharmaceutically relevant ketones via hydrogen autotransfer, an in-situ generated pincer complex from Mn2(CO)10 provided >90% yield on a 20g to 500g scale, matching the performance of traditional Iridium catalysts. When compared to generic Mn(acac)2, which failed to activate and yielded negligible product under identical conditions, Mn2(CO)10 proved to be the only viable manganese precursor due to its light-driven CO dissociation mechanism [1].
| Evidence Dimension | Catalytic yield in large-scale hydrogen autotransfer |
| Target Compound Data | >90% yield using Mn2(CO)10-derived catalyst |
| Comparator Or Baseline | Negligible yield using Mn(acac)2; comparable to expensive Ir catalysts |
| Quantified Difference | Complete restoration of catalytic activity vs generic Mn salts, with massive cost reduction vs Iridium |
| Conditions | 20g–500g scale-up, light-mediated catalyst activation in toluene |
Allows chemical manufacturers to replace expensive, supply-constrained Iridium catalysts with an earth-abundant manganese precursor without sacrificing yield or scalability.
Due to its high vapor pressure and low decomposition temperature, Mn2(CO)10 is the precursor of choice for depositing α-Mn2O3 and Mn3O4 films at 60–160 °C. This is critical for semiconductor manufacturing, where thermal budgets are strictly limited to prevent dopant diffusion or substrate degradation [1].
Leveraging its visible-light photoinitiation capabilities, Mn2(CO)10 is utilized in the commercial synthesis of block copolymers, telechelics, and graft copolymers via ATRP and RAFT. It allows for strict temporal control over polymer chain growth without the need for heating or UV irradiation [2].
Mn2(CO)10 serves as a highly soluble, bench-stable pre-catalyst for hydrogen autotransfer and hydrosilylation reactions. It is specifically procured to replace expensive Iridium or Platinum catalysts in the kilogram-scale synthesis of complex ketones and silyl ethers, offering equivalent yields at a fraction of the metal cost[3].
Acute Toxic